N-(4-fluorobenzyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolopyrimidine core, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenated compounds as intermediates.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product formation. Catalysts and solvents play a crucial role in enhancing reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can be compared with other similar compounds, such as:
- N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
- N-[(4-BROMOPHENYL)METHYL]-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
These compounds share a similar core structure but differ in the substituents on the phenyl group. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s reactivity, biological activity, and physicochemical properties, highlighting the uniqueness of each derivative.
Properties
Molecular Formula |
C24H23FN4O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C24H23FN4O2/c1-16(2)29-15-27-22-20(18-6-4-3-5-7-18)13-28(23(22)24(29)31)14-21(30)26-12-17-8-10-19(25)11-9-17/h3-11,13,15-16H,12,14H2,1-2H3,(H,26,30) |
InChI Key |
NPMPQDOGSZHRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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